![molecular formula C10H18N2O B3079208 N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide CAS No. 1062394-37-9](/img/structure/B3079208.png)
N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide
Overview
Description
“N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide” is a chemical compound . It is related to a class of compounds known as piperidine derivatives . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including “N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These derivatives are designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular formula of “N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide” is C9H16N2O . The molecular weight is 168.236 Da .Chemical Reactions Analysis
Piperidine derivatives, including “N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide”, are involved in various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, which are then evaluated for their anti-tubercular activity .Scientific Research Applications
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Recent research highlights PCMC as a potent GSK-3 inhibitor . GSK-3 plays a crucial role in various signaling pathways, including those related to mood disorders, Alzheimer’s disease, and diabetes. Investigating PCMC’s selectivity, bioavailability, and in vivo effects could lead to therapeutic breakthroughs.
Future Directions
properties
IUPAC Name |
N-(piperidin-4-ylmethyl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-1-2-9)12-7-8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSUYMGMONYZPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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